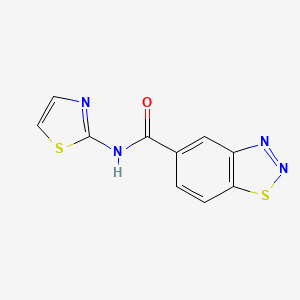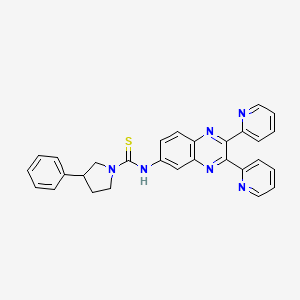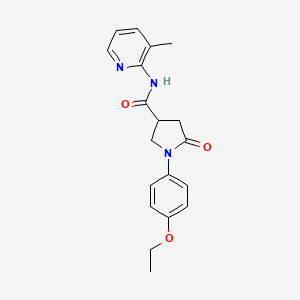![molecular formula C29H30O6 B4008933 bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B4008933.png)
bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives and analogues of 2,3-bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene, which are similar in structure to the target compound, has been achieved. These compounds have been evaluated for their potential antitumor activity, with certain derivatives showing significant inhibition in tissue culture assays. However, in vivo antileukemic activity was not reproducibly significant (Anderson, Dewey, & Mulumba, 1979).
Molecular Structure Analysis
Research on dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate provides insights into the molecular structure of such compounds. The colorless plates obtained were characterized by various techniques, including FT-IR, 1H- and 13C-NMR, TGA-DSC, and single-crystal X-ray diffraction, revealing the material crystallizes in the P21/c space group (Miró Vera et al., 2007).
Chemical Reactions and Properties
The transition-metal-carbonyl-induced cyclodimerization of 5,6-dimethylidene-7-oxabicyclo[2.2.1]hept-2-ene showcases the chemical reactivity of these compounds, leading to various cyclodimerization products confirmed by X-ray diffraction studies (Bonlantini, Vogel, & Pinkerton, 1989).
Physical Properties Analysis
The synthesis and characterization of coordination compounds of 3d metals with bis(hydroxylammonium)bicyclo[2.2.1]-hept-5-en-endo-2,3-cis-dicarboxylate, provided insights into the physical properties of these compounds. Characterized by infrared spectra and thermal analysis, these complexes proposed an octahedral structure, indicating the versatility of these compounds in forming complex structures (Midyanko, Galla, Buzash, & Leovac, 1990).
Chemical Properties Analysis
The Co(II)-catalyzed polymerization of bicyclo[2.2.1]hept-2-ene in the presence of ethene, yielding low molecular weight poly(2,3-bicyclo[2.2.1]hept-2-ene) macromonomers with vinylic end groups, illustrates the diverse chemical properties of these compounds. This reaction, leading to macromonomers with specific molecular weights and glass transition temperatures, highlights the unique reactivity and potential applications of these compounds in polymer science (Alt & Heitz, 1998).
Propriétés
IUPAC Name |
bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O6/c1-16-5-7-20(11-18(16)3)24(30)14-34-28(32)26-22-9-10-23(13-22)27(26)29(33)35-15-25(31)21-8-6-17(2)19(4)12-21/h5-12,22-23,26-27H,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYBWGJEGFLYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2C3CC(C2C(=O)OCC(=O)C4=CC(=C(C=C4)C)C)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4008852.png)
![5-phenyl-3,4,5-triazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,9-diene](/img/structure/B4008853.png)

![6-methyl-2-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B4008878.png)
![ethyl 2-[(2-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]oxy}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4008882.png)
![3-{[3-(2-furyl)acryloyl]amino}-N-(3-hydroxyphenyl)benzamide](/img/structure/B4008892.png)

![1-{[6-(3-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4008911.png)
![2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]-N-(2-phenylethyl)aniline](/img/structure/B4008929.png)
![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4008939.png)
![N-(3-acetylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4008947.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-nitrophenyl)-3-phenylpropanamide](/img/structure/B4008954.png)
